molecular formula C8H4ClIN2O2 B2875026 3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 900014-87-1

3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B2875026
CAS RN: 900014-87-1
M. Wt: 322.49
InChI Key: RQDBDTJYUKQYFO-UHFFFAOYSA-N
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Description

3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a compound that belongs to the class of imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of antituberculosis agents .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved via various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient and mild condition for synthesis of imidazo[1,2-a]pyridines has been reported by Yu and co-workers .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5,6 heterocycle . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring is responsible for the compound’s activity .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Further SAR exploration of the aromatic ring on C-3, led to amine-substituted 3-arylimidazo[1,2-a]pyridine analog with promising activity against Mtb .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Heterocyclic Compounds : Studies have shown that heterocyclic compounds like 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids can be synthesized using similar chemical structures, highlighting their potential in producing anti-inflammatory and analgesic agents (Abignente et al., 1982).

  • Combinatorial Chemistry Applications : Research indicates the ability to create libraries of fused pyridine-4-carboxylic acids, including various imidazo-pyridine derivatives, through combinatorial chemistry techniques (Volochnyuk et al., 2010). This is significant for drug discovery and material science.

  • Copper(I)-Mediated Preparation : A study describes the efficient Cu(I)-mediated cross-coupling and heterocyclization of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid to introduce a third ring fused to the imidazo-pyridine core, showcasing the compound's utility in organic synthesis (Bahlaouan et al., 2011).

Molecular and Material Science

  • Coordination Polymers : Research involving the use of similar chemical structures has led to the construction of zero-dimensional complexes and one-dimensional coordination polymers, contributing to advancements in materials science (Yin et al., 2021).

  • Fluorescent Emission Properties : A study on the halogenation and cross-coupling of imidazo-pyridines revealed a wide variety of fluorescent emissions, indicating potential applications in optical materials and sensors (Shibahara et al., 2009).

Catalysis and Synthesis

  • Catalytic Activity in Carbon-Carbon Bond Formation : Benzimidazolium salts and PEPPSI Pd–NHC complexes, synthesized using related structures, showed high efficiency in Suzuki–Miyaura cross-coupling reactions, emphasizing their role in catalysis (Akkoç et al., 2016).

  • Ionic Liquid Promoted Synthesis : The use of ionic liquids has been demonstrated to facilitate the synthesis of 3-aminoimidazo[1,2-a]pyridines, showing the compound's versatility in organic synthesis (Shaabani et al., 2006).

Mechanism of Action

While the exact mechanism of action of 3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is not specified in the search results, imidazo[1,2-a]pyridines have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry, particularly in the development of new TB drugs . This suggests potential future directions in drug discovery research, particularly in the fight against infectious diseases like TB .

properties

IUPAC Name

3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O2/c9-7-6(8(13)14)11-5-2-1-4(10)3-12(5)7/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDBDTJYUKQYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1I)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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